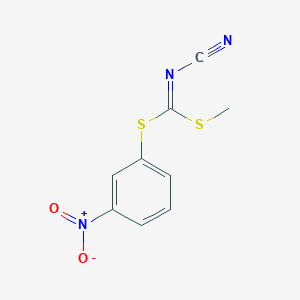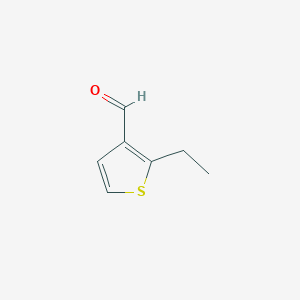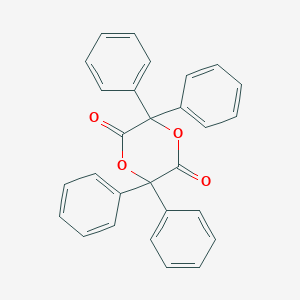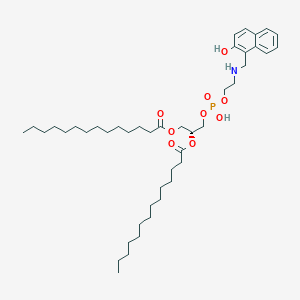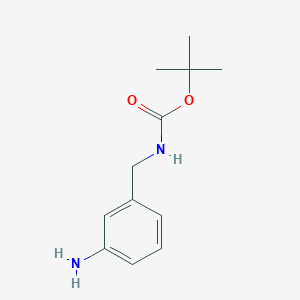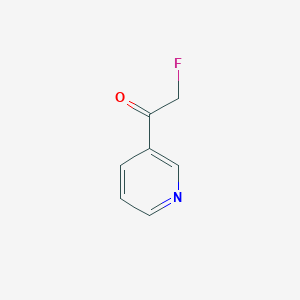
3-(alpha-Fluoroacetyl)pyridine
Vue d'ensemble
Description
3-(alpha-Fluoroacetyl)pyridine is a type of fluoropyridine, which are compounds that have interesting and unusual physical, chemical, and biological properties due to the presence of a strong electron-withdrawing substituent in the aromatic ring . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Synthesis Analysis
The synthesis of fluoropyridines, including 3-(alpha-Fluoroacetyl)pyridine, is a challenging problem. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . For example, 3-Bromo-2-nitropyridine reacts with Bu 4 N + F − in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Applications De Recherche Scientifique
Synthesis and Receptor Binding Properties
- 3-(alpha-Fluoroacetyl)pyridine derivatives have been explored for their binding properties to nicotinic acetylcholine receptors. For instance, the compound 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine (F-A-85380) shows potent binding affinity for the human alpha4beta2 nicotinic acetylcholine receptor subtype, demonstrating its potential for PET imaging of central nAChRs (Doll et al., 1999).
Fluorescent Chemosensors
- Pyridine-based compounds, including those modified with fluorine, have been developed as fluorescent chemosensors. These compounds are highly selective for certain metal ions, such as Fe3+/Fe2+, and have applications in living cell imaging (Maity et al., 2018).
Fluorination Reagents
- 3-(alpha-Fluoroacetyl)pyridine derivatives have been used in the development of novel fluorination reagents. For example, IF5–pyridine–HF has been identified as a stable solid suitable for introducing fluorine atoms to the α-position of the sulfur atom in sulfides (Hara et al., 2012).
Synthesis of Poly-Substituted Pyridines
- Novel methods for synthesizing poly-substituted pyridines, such as 3-H, 3-fluoro, or 3-trifluoromethyl pyridines, have been reported, using C-F bond breaking of anionically activated fluoroalkyl groups. This approach is significant for the synthesis of various pyridine derivatives (Chen et al., 2010).
Electronic and Optical Properties of Conjugated Polymers
- Conjugated polymers based on bis(3-alkylthiophene) and pyridine moieties, including fluorinated pyridines, have been synthesized to study their electronic and optical properties. These polymers have applications in materials science and electronics (Lu et al., 2003).
Propriétés
IUPAC Name |
2-fluoro-1-pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHQCGXMZJAGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(alpha-Fluoroacetyl)pyridine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

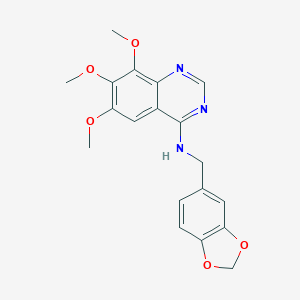
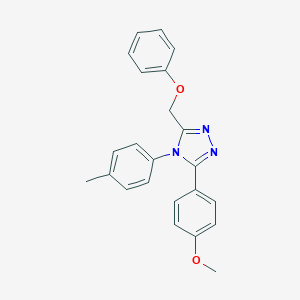
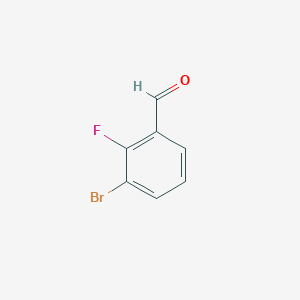
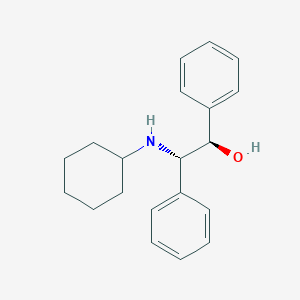
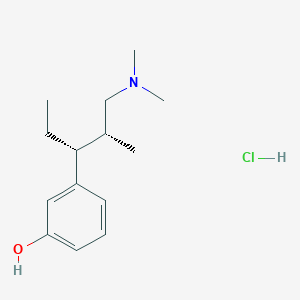

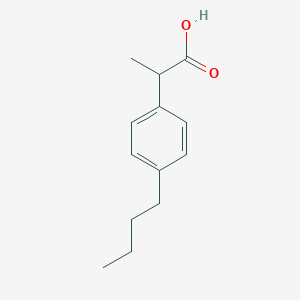
![10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide](/img/structure/B121089.png)
![[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B121100.png)
